molecular formula C7H10ClNO4S B1386678 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride CAS No. 1000339-13-8

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride

Cat. No.: B1386678
CAS No.: 1000339-13-8
M. Wt: 239.68 g/mol
InChI Key: XDXWYZCUAJWIGN-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO4S and a molecular weight of 239.68 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is unique due to its piperidine ring structure, which imparts specific reactivity and properties that are distinct from other sulfonyl chlorides. This uniqueness makes it valuable in the synthesis of specialized sulfonamide derivatives and in applications where the piperidine ring is beneficial .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4S/c8-14(12,13)5-4-9-6(10)2-1-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWYZCUAJWIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656491
Record name 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-13-8
Record name 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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